In-Depth Technical Guide to the Physical Properties of (R)-tetrahydro-2H-pyran-3-ol
In-Depth Technical Guide to the Physical Properties of (R)-tetrahydro-2H-pyran-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chiral molecule (R)-tetrahydro-2H-pyran-3-ol. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the fundamental physicochemical characteristics of this compound. All quantitative data is presented in a structured format for clarity and ease of comparison, and where available, detailed experimental methodologies are provided.
Core Physical Properties
(R)-tetrahydro-2H-pyran-3-ol, a heterocyclic alcohol, exists as a colorless liquid at room temperature.[1] Its core physical properties are summarized in the table below. It is important to note that while some data is available for the specific (R)-enantiomer, other properties have been reported for the racemic mixture, tetrahydro-2H-pyran-3-ol. Enantiomers share identical physical properties such as boiling point, density, and refractive index in a non-chiral environment, but they exhibit opposite optical rotation.[2][3]
| Property | Value | Notes |
| Molecular Formula | C₅H₁₀O₂ | [1][4] |
| Molar Mass | 102.13 g/mol | [1][4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 189.4 °C at 760 mmHg | For the racemic mixture.[2] |
| 90 °C at 20 Torr | For the (R)-enantiomer.[4] | |
| 88 °C at 18 Torr | For the racemic mixture.[5] | |
| Density | 1.081 g/cm³ | For the racemic mixture.[2] |
| 1.080 ± 0.06 g/cm³ | Predicted value for the (R)-enantiomer.[4] | |
| Refractive Index (n_D) | 1.468 | For the racemic mixture.[2] |
| pKa | 14.49 ± 0.20 | Predicted value.[6] |
| Melting Point | Not available | |
| Specific Rotation ([α]D) | Not available |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of (R)-tetrahydro-2H-pyran-3-ol are not extensively published. However, this section outlines the standard methodologies that are typically employed for the measurement of these key characteristics for organic compounds.
Boiling Point Determination
The boiling point of an organic liquid can be determined using several methods, including the Thiele tube method, which is suitable for small sample volumes.[7]
Thiele Tube Method:
-
Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a fusion tube.[8] A capillary tube, sealed at one end, is then placed (sealed end up) inside the fusion tube containing the sample.[8][9]
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[10] This assembly is then placed in a Thiele tube containing a high-boiling point liquid, such as paraffin (B1166041) oil.[6]
-
Heating: The Thiele tube is heated gently and uniformly.[10] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]
-
Measurement: The temperature at which a rapid and continuous stream of bubbles is observed is noted. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6] For accuracy, it is also recommended to record the barometric pressure.[9]
Refractive Index Measurement
The refractive index of a liquid is typically measured using an Abbe refractometer.[11]
Procedure using an Abbe Refractometer:
-
Calibration: The instrument is first calibrated using a standard liquid with a known refractive index, such as distilled water.[12]
-
Sample Application: A few drops of the sample liquid are placed on the clean, dry prism surface of the refractometer.[11]
-
Measurement: The prisms are closed, and the light source is adjusted to illuminate the field of view. The adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs of the eyepiece.[12] Any color fringing is removed using the dispersion compensator.[11]
-
Reading: The refractive index is then read directly from the instrument's scale.[11] The temperature should be controlled and recorded as the refractive index is temperature-dependent.[13]
Solubility Determination
The solubility of an organic compound is assessed by observing its behavior when mixed with various solvents.
General Procedure:
-
Sample and Solvent: A small, measured amount of the compound (e.g., 0.1 g of solid or 0.2 mL of liquid) is placed in a test tube.[14]
-
Addition of Solvent: A specific volume of the solvent (e.g., 3 mL) is added in portions to the test tube.[14]
-
Observation: The mixture is shaken vigorously after each addition, and the solubility is observed.[15] The compound is classified as soluble if it forms a homogeneous solution with the solvent.
-
Solvent Series: This process is repeated with a series of solvents of varying polarity and pH, such as water, diethyl ether, 5% aqueous sodium hydroxide, 5% aqueous sodium bicarbonate, and 5% aqueous hydrochloric acid, to determine the solubility profile of the compound.[14]
Logical Workflow for Physical Property Determination
The determination of the physical properties of a novel or uncharacterized compound like (R)-tetrahydro-2H-pyran-3-ol follows a logical progression. This workflow ensures that sufficient data is collected to accurately identify and characterize the substance.
This diagram illustrates the typical workflow for characterizing a chemical compound. Starting with synthesis and purification, the process moves to the determination of basic physical constants and solubility, culminating in the compilation of a comprehensive data sheet.
References
- 1. Tetrahydropyran (CAS 142-68-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. rroij.com [rroij.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (R)-Tetrahydro-2H-pyran-3-OL | C5H10O2 | CID 12256034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cajmns.casjournal.org [cajmns.casjournal.org]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Enantioselective syntheses of 2,3-dihydro-4h-pyran-4-ones and 3(2h)-furanones. - UCL Discovery [discovery.ucl.ac.uk]
- 10. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]- [webbook.nist.gov]
- 12. 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- [webbook.nist.gov]
- 13. (3R,6S)-2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol [webbook.nist.gov]
- 14. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (S)-TETRAHYDRO-2H-PYRAN-3-OL synthesis - chemicalbook [chemicalbook.com]
